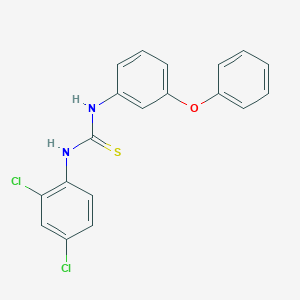![molecular formula C23H31FN2O2 B6011014 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol, also known as AZD-1981, is a novel compound that has been developed as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), which is involved in airway inflammation and hyperresponsiveness.
作用机制
The DP2 receptor is a G protein-coupled receptor that is activated by prostaglandin D2, a lipid mediator that is produced by various cells in the body, including mast cells and eosinophils. Activation of DP2 receptor leads to the recruitment and activation of immune cells, such as Th2 cells, eosinophils, and basophils, which are involved in the pathogenesis of asthma and COPD. 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol selectively inhibits the DP2 receptor, thereby reducing the recruitment and activation of these immune cells and the subsequent airway inflammation and hyperresponsiveness.
Biochemical and Physiological Effects:
In addition to its effects on airway inflammation and hyperresponsiveness, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of airway smooth muscle cells, which are involved in airway remodeling. It has also been shown to reduce the production of mucus by airway epithelial cells, which is a hallmark of respiratory diseases. These effects are thought to be due to the inhibition of various signaling pathways downstream of the DP2 receptor.
实验室实验的优点和局限性
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has several advantages as a tool compound for studying the DP2 receptor and its role in respiratory diseases. It is highly selective for the DP2 receptor, with minimal off-target effects. It is also orally available and has good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. For example, it is not a completely irreversible inhibitor of the DP2 receptor, and its effects may be reversible upon removal of the compound. It is also not suitable for long-term studies, as chronic administration may lead to downregulation of the DP2 receptor.
未来方向
There are several future directions for research on 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its potential as a treatment for respiratory diseases. One direction is to further elucidate the mechanism of action of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its effects on various cell types and signaling pathways. Another direction is to explore the potential of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in combination with other drugs, such as corticosteroids or bronchodilators, for synergistic effects. Additionally, clinical trials are needed to determine the safety and efficacy of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in humans, and to evaluate its potential as a treatment for asthma and COPD.
合成方法
The synthesis of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol was first reported by researchers at AstraZeneca in 2010. The synthesis involves a series of steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)propan-1-ol, which is then converted to the final product by reaction with azepane and subsequent purification. The synthesis has been optimized for scale-up, and the final product has been obtained in high yield and purity.
科学研究应用
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been extensively studied in preclinical models of respiratory diseases. In animal models of asthma and COPD, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to reduce airway inflammation, hyperresponsiveness, and remodeling. It has also been shown to improve lung function and reduce symptoms such as cough and wheeze. These effects are thought to be due to the selective inhibition of the DP2 receptor, which is expressed on various immune cells and airway smooth muscle cells.
属性
IUPAC Name |
1-(azepan-1-yl)-3-[3-[[(2-fluorophenyl)methylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-23-11-4-3-9-20(23)16-25-15-19-8-7-10-22(14-19)28-18-21(27)17-26-12-5-1-2-6-13-26/h3-4,7-11,14,21,25,27H,1-2,5-6,12-13,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPBJRXLUNZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(butylamino)butylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6010936.png)
![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)
![2-amino-5-(2,5-dimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010965.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)

![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)